molecular formula C16H26NO4S+ B1197778 Suplatast CAS No. 94055-75-1

Suplatast

Cat. No.: B1197778
CAS No.: 94055-75-1
M. Wt: 328.4 g/mol
InChI Key: DYZJXZOQQRXDLE-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of suplatast tosilate involves the acylation of 1-(4-aminophenoxy)-3-ethoxypropan-2-ol with 3-methylthiopropionyl chloride to form an amide. This is followed by methylation of the thioether using methyl tosylate, yielding this compound as its toluenesulfonic acid salt .

Industrial Production Methods

The industrial production of this compound tosilate involves a similar synthetic route but is optimized for higher yield and purity. The process includes the use of a condensing agent to facilitate the condensation reaction, ensuring that the raw materials are easy to obtain, the post-treatment is simple, and the reaction steps are reduced .

Chemical Reactions Analysis

Types of Reactions

Suplatast tosilate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Suplatast tosilate has a wide range of scientific research applications:

Mechanism of Action

Suplatast tosilate exerts its effects by inhibiting the production of Th2 cytokines, which are involved in the allergic response. It suppresses the production of Immunoglobulin E (IgE) and blocks the production of cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5). This leads to a reduction in eosinophil infiltration and inflammation .

Properties

CAS No.

94055-75-1

Molecular Formula

C16H26NO4S+

Molecular Weight

328.4 g/mol

IUPAC Name

[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium

InChI

InChI=1S/C16H25NO4S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3/h5-8,14,18H,4,9-12H2,1-3H3/p+1

InChI Key

DYZJXZOQQRXDLE-UHFFFAOYSA-O

SMILES

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O

94055-75-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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